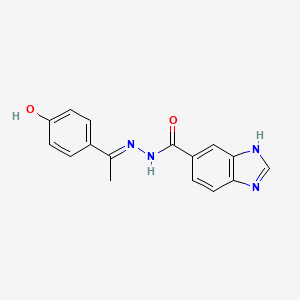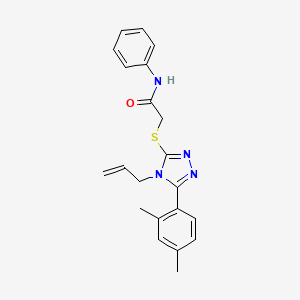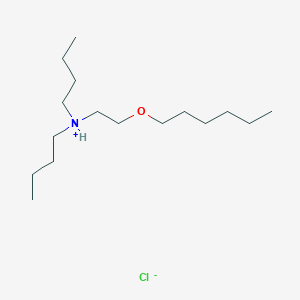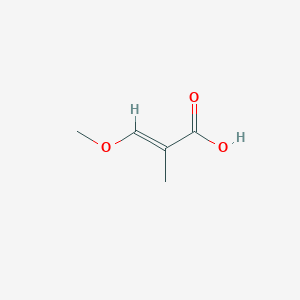
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It’s a purine derivative with a hydrazine moiety and a phenoxyethyl group.
- The structure consists of a purine core (similar to adenine and guanine) with additional substituents.
- The (E)-8 indicates the geometry of the double bond.
- The compound likely has interesting biological properties due to its hybrid structure.
Méthodes De Préparation
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
- Researchers might explore variations of hydrazine coupling reactions, followed by functionalization of the purine core.
Analyse Des Réactions Chimiques
Oxidation: The compound could undergo oxidation at various positions (e.g., the methoxy group or the phenoxyethyl side chain).
Reduction: Reduction of the hydrazine group could yield interesting intermediates.
Substitution: The phenoxyethyl group could be substituted with other functional groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use hydrides.
Major Products: Without experimental data, we can’t pinpoint exact products, but derivatives with modified substituents are likely.
Applications De Recherche Scientifique
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or nucleic acids.
Medicine: Assessing its pharmacological properties, such as anticancer or antiviral activity.
Industry: If scalable synthesis methods are developed, it could find applications in drug development or materials science.
Mécanisme D'action
- This requires experimental data, but we can speculate:
Molecular Targets: It might interact with enzymes, receptors, or nucleic acids due to its hybrid structure.
Pathways: It could affect cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other purine derivatives or hydrazine-containing compounds.
Remember, this compound’s detailed investigation would require lab work and collaboration among chemists, biologists, and pharmacologists
Propriétés
Formule moléculaire |
C22H22N6O4 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |
Clé InChI |
JUHYQYURUVGCBN-OEAKJJBVSA-N |
SMILES isomérique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)



![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)





![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)
